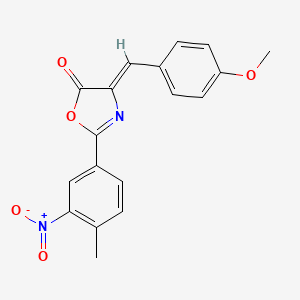![molecular formula C9H19N3S B11697064 [(E)-octylideneamino]thiourea CAS No. 14942-74-6](/img/structure/B11697064.png)
[(E)-octylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-octylideneamino]thiourea is an organosulfur compound that belongs to the thiourea family Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in urea, resulting in the general formula (R1R2N)(R3R4N)C=S
Preparation Methods
Synthetic Routes and Reaction Conditions
[(E)-octylideneamino]thiourea can be synthesized through a condensation reaction between octylideneamine and thiourea. The reaction typically occurs in an aqueous medium, where octylideneamine reacts with thiourea under mild conditions to form the desired product. The reaction can be represented as follows:
[ \text{Octylideneamine} + \text{Thiourea} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly employed in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
[(E)-octylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in thiourea can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or other reduced forms.
Substitution: The amino groups in thiourea can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated compounds or other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced thiourea derivatives.
Substitution: Various substituted thiourea derivatives depending on the electrophile used.
Scientific Research Applications
[(E)-octylideneamino]thiourea has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, elastomers, and other industrial materials.
Mechanism of Action
The mechanism of action of [(E)-octylideneamino]thiourea involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The sulfur atom in thiourea plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a similar structure but without the octylidene group.
Selenourea: A related compound where sulfur is replaced by selenium.
Acylthioureas: Derivatives with acyl groups attached to the thiourea core.
Uniqueness
[(E)-octylideneamino]thiourea is unique due to the presence of the octylidene group, which imparts distinct physicochemical properties and enhances its potential applications in various fields. The octylidene group increases the compound’s hydrophobicity, making it more suitable for applications in non-polar environments and enhancing its interaction with hydrophobic targets.
Properties
CAS No. |
14942-74-6 |
|---|---|
Molecular Formula |
C9H19N3S |
Molecular Weight |
201.33 g/mol |
IUPAC Name |
[(E)-octylideneamino]thiourea |
InChI |
InChI=1S/C9H19N3S/c1-2-3-4-5-6-7-8-11-12-9(10)13/h8H,2-7H2,1H3,(H3,10,12,13)/b11-8+ |
InChI Key |
ITIOFYWYVKZHCP-DHZHZOJOSA-N |
Isomeric SMILES |
CCCCCCC/C=N/NC(=S)N |
Canonical SMILES |
CCCCCCCC=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzamide](/img/structure/B11696984.png)
![(4Z)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696991.png)
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(thiazol-2-yl)hexanamide](/img/structure/B11697000.png)


![9,9-dimethyl-12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11697019.png)
![(4E)-4-[2-(2-bromophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697021.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B11697028.png)
![(5E)-1-(3,5-dimethylphenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697038.png)
![(5E)-5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11697040.png)
![Ethyl 2-[(azepan-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11697041.png)
![N-{(1Z)-3-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11697042.png)

